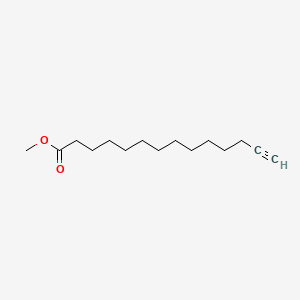

13-Tetradecynoic acid, methyl ester

Description

Significance and Emerging Research Trajectories of Alkynoic Acid Methyl Esters

Alkynoic acid methyl esters, including methyl 13-tetradecynoate, represent a class of compounds with significant research potential. The presence of an alkyne group, a reactive functional group, allows for a variety of chemical modifications and makes them useful probes in biological systems. researchgate.net Research has shown that the incorporation of a triple bond into the fatty acid structure greatly affects its properties compared to conventional unsaturated fatty acids. researchgate.net

Emerging research trajectories for alkynoic acid methyl esters are diverse. They are being explored as:

Probes for studying fatty acid metabolism: The terminal alkyne can be used for "click" chemistry reactions, allowing researchers to tag and visualize fatty acids in living cells.

Precursors for the synthesis of complex molecules: The reactivity of the triple bond makes them valuable starting materials for the synthesis of novel compounds with potential therapeutic applications. nih.gov

Antimicrobial agents: Some alkynoic acids and their derivatives have demonstrated bactericidal activity against various mycobacteria, including those responsible for tuberculosis. nih.gov The antimycobacterial activity is dependent on the position of the triple bond and the chain length. nih.gov

Nomenclature and Structural Context within Long-Chain Fatty Acid Derivatives

The systematic naming of fatty acids and their derivatives follows specific rules to convey structural information. journals.co.za Key aspects of this nomenclature include chain length, the number and position of unsaturations (double or triple bonds), and the stereochemistry of these bonds. journals.co.za

Several naming systems are used:

Systematic IUPAC Name: The formal name for the parent acid of methyl 13-tetradecynoate is 13-tetradecynoic acid. The "tetradec-" indicates a 14-carbon chain, "-oic acid" signifies a carboxylic acid, and "13-yn" specifies a triple bond between carbons 13 and 14. The methyl ester is therefore named methyl 13-tetradecynoate.

Shorthand Notation: A common shorthand notation for fatty acids specifies the number of carbon atoms and the number of double or triple bonds, separated by a colon. pearson.com The position of the unsaturation is indicated using the Greek letter delta (Δ). pearson.comwikipedia.org For methyl 13-tetradecynoate, the parent acid would be represented as 14:1(Δ13).

Omega (ω) and 'n' Systems: These systems number the carbon chain from the methyl end (the omega end). journals.co.za The position of the first unsaturation from the methyl end is indicated. journals.co.za

Methyl 13-tetradecynoate is classified as a long-chain fatty acid derivative, as its carbon chain contains more than 12 carbons. wikipedia.org It is an unsaturated derivative due to the presence of the carbon-carbon triple bond.

Table 1: Nomenclature of 13-Tetradecynoic acid

| Nomenclature System | Name |

| Systematic (IUPAC) Name | 13-Tetradecynoic acid |

| Shorthand Notation | 14:1(Δ13) |

Overview of Multidisciplinary Academic Research Domains Pertaining to the Compound

The unique properties of methyl 13-tetradecynoate have led to its application in a variety of research fields:

Biochemistry and Cell Biology: As a fatty acid analog, it is used to study lipid metabolism, membrane structure, and protein-lipid interactions. The terminal alkyne allows for the attachment of fluorescent tags or affinity labels, enabling the tracking and identification of lipid-modifying enzymes and binding proteins.

Medicinal Chemistry: Alkynoic acids and their esters are being investigated for their potential as therapeutic agents. For instance, some have been shown to act as activators of large conductance, voltage-, and calcium-gated potassium (BK) channels, which could be beneficial in treating cardiovascular diseases. nih.gov Others have shown promise as antimycobacterial agents. nih.gov

Organic Synthesis: The triple bond in methyl 13-tetradecynoate serves as a versatile functional group for a wide range of chemical transformations, making it a valuable building block in the synthesis of complex natural products and other target molecules.

Materials Science: The physical and chemical properties of fatty acid methyl esters containing alkyne functionalities are being studied. researchgate.net For example, methyl crepenynate, which also contains a triple bond, oxidizes very rapidly, while methyl vernoleate, with an epoxy group, is very stable towards oxidation. researchgate.net

Structure

3D Structure

Properties

CAS No. |

56909-03-6 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

methyl tetradec-13-ynoate |

InChI |

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h1H,4-14H2,2H3 |

InChI Key |

TWMAUAVEENQTOH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCC#C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Putative Biosynthesis

The identification of 13-Tetradecynoic acid, methyl ester has been documented in various microbial and plant species. Its isolation is typically achieved through solvent extraction of biomass, followed by chromatographic separation and spectroscopic analysis, most notably Gas Chromatography-Mass Spectrometry (GC-MS), which separates and identifies volatile and semi-volatile compounds.

Identification and Isolation from Biological Matrices

Metabolite profiling studies have been instrumental in detecting this compound in diverse biological systems.

The compound has been identified as a metabolite in several bacterial species.

A review of available scientific literature and metabolite profiling studies did not yield evidence of this compound being identified as a metabolite in the fungal species Aspergillus fumigatus. A detailed metabolite analysis of Aspergillus fumigatus strain KMM 4631 did not list this specific compound among the detected molecules. mdpi.com

The intracellular extract of Glutamicibacter mysorens (strain MW647910.1), a bacterium isolated from mangrove soil in the Mangalore region of India, has been found to contain this compound. dergipark.org.tr In a comprehensive study, GC-MS analysis of the bacterial extract revealed the presence of 155 distinct bioactive molecules, including the target compound. dergipark.org.tr The identification was based on its mass spectrum and retention time in the chromatogram. dergipark.org.tr

Table 1: Identification of this compound in Glutamicibacter mysorens

| Attribute | Details |

|---|---|

| Organism | Glutamicibacter mysorens (strain MW647910.1) |

| Source | Mangrove soil, Mangalore, India |

| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Molecular Formula | C15H26O2 |

| Molecular Weight | 238 |

| Reference | dergipark.org.tr |

Plant-Derived Origins and Phytochemical Investigations

Phytochemical analyses of various plant species have also led to the identification of this compound.

Olea dioica

Table 2: Phytochemical Identification of this compound in Olea dioica

| Attribute | Details |

|---|---|

| Organism | Olea dioica |

| Plant Part | Leaf |

| Extraction Solvent | Methanol (B129727) |

| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Reference | researchgate.net |

Alysicarpus glumaceus

Comprehensive phytochemical profiling of the aerial parts of Alysicarpus glumaceus using GC-MS on a methanol extract did not identify this compound. dergipark.org.tristanbul.edu.tr The analysis revealed the presence of numerous other compounds, with fatty acids being major constituents, but the specific compound of interest was not reported in the findings. researchgate.netdergipark.org.tristanbul.edu.tr

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- |

| Hexadecanoic acid |

| 2-chloroemodin |

| Agroclavine |

| Conjugated linoleic acid (10E, 12Z) |

| Ergosterol peroxide |

| Fumiquinazoline K |

| Isaridin E |

| Pyripyropene A |

Occurrence in Food Systems and Flavor Chemistry

Despite the analysis of volatile and semi-volatile compounds in various foods, this compound has not been identified as a significant component in the studied food systems.

The unique aroma profiles of fermented meat products like Chinese bacon are attributed to a complex mixture of volatile organic compounds, including aldehydes, alcohols, and esters. However, detailed analyses of the flavor compounds in Chinese bacon using techniques such as GC-MS and GC-O-MS have not identified this compound as a contributor to its characteristic aroma.

Currently, there is no available scientific literature that reports the presence of this compound in fruit juices or fruit blends.

Postulated Biosynthetic Routes and Metabolic Origin

The precise biosynthetic pathway leading to this compound in plants like Hugonia mystax has not been elucidated in the scientific literature. However, its origin can be postulated based on the general principles of fatty acid biosynthesis.

Fatty acid synthesis in plants typically begins with acetyl-CoA and involves sequential additions of two-carbon units from malonyl-CoA, catalyzed by the fatty acid synthase (FAS) complex. This process results in the formation of saturated fatty acids, primarily palmitic acid (C16:0) and stearic acid (C18:0).

The formation of an acetylenic bond (a triple bond), particularly at the terminus of the fatty acid chain (an ω-1 alkyne), is a less common modification. It likely involves a specialized desaturase or a related enzyme system that can introduce this functionality. The final step would be the esterification of the carboxyl group of 13-tetradecynoic acid with methanol to form the methyl ester, a reaction catalyzed by an acyltransferase. The specific enzymes responsible for creating the terminal alkyne in a C14 fatty acid have not been characterized.

Unveiling the Enigmatic World of this compound: A Comprehensive Review

A deep dive into the natural occurrence, isolation, and biosynthetic pathways of the rare acetylenic fatty acid, this compound, reveals a fascinating intersection of lipid metabolism and specialized biochemistry. This article explores the current understanding of this unique compound, from its integration into fundamental metabolic processes to its potential roles in the complex chemical dialogues of life.

While many fatty acids are household names in nutrition and biology, a vast and diverse world of modified lipids exists, each with its own unique story. Among these is the intriguing and relatively understudied compound, this compound. Characterized by a terminal carbon-carbon triple bond, this acetylenic fatty acid methyl ester represents a specialized product of metabolism with potential roles in the intricate web of life.

The journey to understanding this compound begins with its natural sources and the methods used to isolate and identify it. While information specific to this exact compound is limited, the broader class of acetylenic fatty acids provides a framework for its likely origins and biochemical synthesis.

Integration into Fatty Acid Metabolism Pathways

The backbone of this compound is a C14 fatty acid, which firmly roots its biosynthesis within the fundamental pathways of fatty acid metabolism. researchgate.netnih.gov Fatty acid synthesis is a core anabolic process where two-carbon units from acetyl-CoA are sequentially added to a growing acyl chain. researchgate.netnih.gov This process, occurring in the cytosol, involves a series of enzymatic reactions catalyzed by the fatty acid synthase (FAS) complex. researchgate.net The resulting saturated fatty acid, myristic acid (tetradecanoic acid), is the presumed precursor to 13-tetradecynoic acid.

The conversion of myristic acid to its acetylenic counterpart requires a specialized enzymatic machinery capable of introducing a triple bond. This process is a testament to the metabolic diversity found in nature, where common metabolic intermediates are channeled into the production of specialized molecules.

Enzymatic Mechanisms for Carbon-Carbon Triple Bond Formation

The formation of the carbon-carbon triple bond in acetylenic fatty acids is a remarkable biochemical feat. It is now understood that this transformation is catalyzed by a unique class of enzymes known as acetylenases . These enzymes are often divergent forms of fatty acid desaturases, the enzymes typically responsible for introducing double bonds into fatty acid chains.

While the precise acetylenase responsible for the synthesis of 13-tetradecynoic acid has not been definitively characterized, studies on other acetylenic fatty acids have shed light on the general mechanism. These enzymes are thought to catalyze a dehydrogenation reaction, removing hydrogen atoms from adjacent carbon atoms to first form a double bond and then a triple bond. The expression of these acetylenase genes has been observed in various plant families, including Apiaceae, Araliaceae, and Asteraceae, and can be induced by factors such as fungal elicitors, suggesting a role in plant defense.

Role in Secondary Metabolite Production in Microorganisms and Plants

Acetylenic fatty acids are considered secondary metabolites, compounds that are not essential for the primary growth and development of an organism but play crucial roles in its interaction with the environment. frontiersin.org These compounds often exhibit a wide range of biological activities, including antimicrobial, antifungal, and insecticidal properties.

While direct evidence for the role of this compound as a secondary metabolite is scarce, the known functions of other acetylenic fatty acids provide a strong indication of its potential roles. For instance, various acetylenic fatty acids isolated from plants and fungi have demonstrated potent antifungal and antibacterial activities. This suggests that organisms producing this compound may utilize it as a chemical defense agent against pathogens.

The production of such specialized metabolites is often tightly regulated and can be induced by environmental cues, such as pathogen attack. The discovery of fungal-responsive fatty acid acetylenases supports the hypothesis that these compounds are part of an inducible defense system in plants.

Potential for Metabolic Cross-Talk in Symbiotic Systems

The exchange of chemical signals is a cornerstone of symbiotic relationships. Recent research has highlighted the involvement of acetylenic lipids in the complex communication networks between organisms. For example, the acidophilic archaeon Ferroplasma is known to form symbiotic relationships with sulfur-oxidizing bacteria in acidic environments. Genomic analysis of Ferroplasma acidiphilum has revealed biosynthetic gene clusters responsible for producing acetylenic lipid compounds like falcarindiol. This compound has been shown to modulate quorum sensing, a cell-to-cell communication mechanism, in other bacteria.

This finding opens up the intriguing possibility that this compound, or related acetylenic compounds, could function as signaling molecules in symbiotic interactions. By influencing the behavior of associated microorganisms, the producing organism could shape its immediate environment and foster beneficial partnerships. The investigation into the role of acetylenic fatty acids in metabolic cross-talk is a burgeoning field with the potential to uncover novel mechanisms of inter-species communication.

Advanced Analytical Techniques and Characterization Paradigms in Research

Chromatographic and Spectroscopic Identification Methodologies

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical platforms for the comprehensive analysis of FAMEs. The choice between these techniques often depends on the volatility of the analyte and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Analysis

GC-MS is a principal technique for the analysis of volatile and thermally stable compounds such as FAMEs. researchgate.net The process involves the derivatization of fatty acids into their methyl esters to increase their volatility, followed by separation on a gas chromatographic column and subsequent detection by a mass spectrometer. researchgate.net

The successful separation and detection of FAMEs by GC-MS is contingent on the careful optimization of several instrumental parameters. The selection of the capillary column's stationary phase is critical, with polar phases like those containing polyethylene (B3416737) glycols or cyanopropyl silicones being commonly employed to separate FAMEs based on their carbon number and degree of unsaturation. researchgate.net For instance, a short and polar cyano-column can achieve rapid separation of positional and geometric isomers of FAMEs with chain lengths from C8 to C28. nih.gov

The temperature program of the GC oven is another crucial parameter. A typical program might involve an initial temperature hold, followed by a linear ramp to a final temperature, which is then held for a period to ensure elution of all analytes. customs.go.jp For example, an oven program could start at 60°C, ramp up to 280°C, with a total run time of over 20 minutes depending on the complexity of the FAME mixture. larodan.com The injector temperature is also optimized, typically around 250°C, to ensure efficient volatilization of the sample. larodan.com

The carrier gas, usually helium, is maintained at a constant flow rate to ensure reproducible retention times. customs.go.jp The use of retention time locking can further enhance reproducibility between different instruments and laboratories. researchgate.net

Table 1: Illustrative GC-MS Parameters for FAME Analysis

| Parameter | Typical Setting | Purpose |

| Column | Polar capillary column (e.g., DB-23, DB-Wax) | Separation based on polarity, carbon number, and unsaturation. |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |

| Oven Program | Initial hold, then ramp (e.g., 5 °C/min) to 240 °C | Separates compounds based on their boiling points and interactions with the stationary phase. |

| Carrier Gas | Helium at a constant flow of 1 mL/min | Provides an inert mobile phase for the analytes. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments the analyte molecules to produce a characteristic mass spectrum. |

| Mass Analyzer | Quadrupole or Ion Trap | Separates the fragment ions based on their mass-to-charge ratio. |

This table presents a generalized set of parameters. Specific applications may require further optimization.

The identification of FAMEs, including those with triple bonds like 13-tetradecynoic acid, methyl ester, relies on the interpretation of their mass spectra. In electron ionization (EI) mass spectrometry, the fragmentation pattern provides a molecular fingerprint. For FAMEs, a characteristic McLafferty rearrangement often results in a prominent ion at m/z 74. researchgate.net

However, for acetylenic fatty acid methyl esters, the mass spectra can be unique for each isomer. The characteristic ions often arise from a McLafferty rearrangement involving the allenic intermediates formed during fragmentation. nih.gov This allows for the differentiation of isomers based on their mass spectra. For instance, in a series of isomeric methyl octadecynoates, each isomer produced a distinct spectrum, allowing for their individual identification. nih.gov The fragmentation of FAMEs with triple bonds may also involve cleavages at the carbons adjacent to the triple bond, providing clues to its location within the carbon chain. nih.gov

The interpretation of the mass spectrum is typically aided by comparison with spectral libraries such as the NIST Mass Spectral Library. uib.no The retention index, a measure of where a compound elutes relative to a series of n-alkane standards, is another valuable tool for identification. nih.gov

Table 2: Key Diagnostic Ions in the EI-MS of Fatty Acid Methyl Esters

| m/z | Ion Identity/Origin | Significance |

| M+• | Molecular Ion | Provides the molecular weight of the compound. |

| [M-31]+ | Loss of a methoxy (B1213986) group (-OCH3) | A common fragment for methyl esters. |

| 74 | McLafferty rearrangement product | Characteristic fragment for saturated FAMEs. Its relative intensity can vary. |

| 87 | Cleavage at the β-carbon to the carbonyl group | Another common fragment in FAME spectra. |

| Varies | Ions from cleavage around the triple bond | In alkynoic esters, fragmentation adjacent to the triple bond can help locate its position. |

The presence and abundance of these ions can vary depending on the specific structure of the fatty acid methyl ester.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Complex Mixtures

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it suitable for the analysis of more complex lipids without derivatization. researchgate.net For FAMEs, particularly those with unique structural features like triple bonds, LC-MS offers powerful capabilities for separation and identification.

Reverse-phase liquid chromatography is a common separation strategy for FAMEs, typically utilizing a C18 or C8 stationary phase. The separation is based on the hydrophobicity of the analytes, with more nonpolar compounds having longer retention times. nih.gov The mobile phase usually consists of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of FAMEs, as it typically produces intact molecular ions, which is beneficial for quantitative studies. researchgate.net However, the ionization efficiency of FAMEs in ESI can be challenging. To enhance ionization and improve sensitivity, derivatization strategies can be employed, or specialized ionization techniques can be used. researchgate.net

A notable advancement for the analysis of unsaturated FAMEs, including those with triple bonds, is the use of atmospheric pressure chemical ionization (APCI) with an acetonitrile-containing mobile phase. nih.gov In the APCI source, reactive species from acetonitrile can form adducts with the double and triple bonds of the FAMEs. nih.govbohrium.com The collision-induced dissociation (CID) of these adducts in the mass spectrometer then yields fragment ions that are diagnostic for the position of the unsaturation. nih.govbohrium.com This in-source derivatization method is simple and allows for the localization of triple bonds without prior chemical modification of the analyte. nih.govbohrium.com

Table 3: Reverse-Phase LC-MS Parameters for the Analysis of Unsaturated FAMEs

| Parameter | Typical Setting | Purpose |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile | Elutes compounds based on their polarity. |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Creates ions from the analytes in the gas phase. |

| Ionization Mode | Positive | Detects positively charged ions. |

| MS/MS Analysis | Collision-Induced Dissociation (CID) of adducts | Fragments the adducts to reveal structural information. |

These parameters are based on the methodology described by Cvačka et al. (2021) for the analysis of unsaturated FAMEs. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This is a powerful tool for the identification of unknown compounds and for confirming the identity of known compounds with a high degree of confidence. jeol.com When coupled with LC, HRMS can distinguish between isobaric compounds (compounds with the same nominal mass but different elemental formulas) that may co-elute from the chromatography column. jeol.com For FAMEs, HRMS can be used to confirm the molecular formula and to identify the presence of specific elements, which is particularly useful when analyzing complex mixtures. jeol.com

Table 4: Comparison of Low-Resolution vs. High-Resolution Mass Spectrometry for FAME Analysis

| Feature | Low-Resolution MS (e.g., Quadrupole) | High-Resolution MS (e.g., TOF, Orbitrap) |

| Mass Accuracy | Unit mass resolution (e.g., m/z 238) | High mass accuracy (e.g., m/z 238.2273) |

| Confidence in Identification | Lower, relies heavily on fragmentation patterns and retention time. | Higher, elemental composition can be determined. |

| Ability to Resolve Isobars | Limited | Can distinguish between compounds with very similar masses. |

| Application | Routine quantification of known compounds. | Identification of unknowns, structural elucidation. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the carbon framework and the connectivity of atoms.

One-dimensional ¹H (proton) and ¹³C NMR spectra offer fundamental information by measuring the chemical shifts of the hydrogen and carbon atoms, respectively. Each unique chemical environment within the molecule produces a distinct signal, allowing for a comprehensive structural map.

For this compound, the ¹H NMR spectrum is characterized by several key signals. A distinct singlet peak corresponding to the methyl ester protons (–OCH₃) is expected to appear around 3.67 ppm. mdpi.com The methylene (B1212753) protons adjacent to the carbonyl group (α-CH₂) typically resonate as a triplet at approximately 2.3 ppm. The bulk of the methylene groups in the long aliphatic chain generate a complex multiplet signal in the 1.2-1.6 ppm range. Specific to this molecule, the propargylic protons (–CH₂–C≡CH) adjacent to the alkyne would appear around 2.2 ppm, and the terminal acetylenic proton (–C≡C-H) would produce a signal near 1.9 ppm. mdpi.comsemanticscholar.org

The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbon (C=O) of the ester group is typically found in the downfield region, around 174 ppm. The methoxy carbon (–OCH₃) signal appears near 51 ppm. The two carbons of the terminal alkyne group (–C≡CH) have characteristic shifts, with the internal carbon appearing around 84 ppm and the terminal, proton-bearing carbon at approximately 68 ppm. The numerous methylene carbons of the aliphatic chain produce a series of signals between 24 and 34 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃-O-C=O | ~ 3.67 (s) | ~ 51.4 |

| -C(=O)- | - | ~ 174.3 |

| -C(=O)-C H₂- | ~ 2.30 (t) | ~ 34.1 |

| -(CH₂)₉- | ~ 1.2-1.6 (m) | ~ 24-30 |

| -C H₂-C≡CH | ~ 2.18 (td) | ~ 18.4 |

| -C≡C H | ~ 1.94 (t) | ~ 84.5 |

| -C≡ CH | - | ~ 68.1 |

| Note: Predicted values are based on standard chemical shift ranges for functional groups. s = singlet, t = triplet, td = triplet of doublets, m = multiplet. |

To definitively establish the atomic connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. Experiments like Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show a clear correlation between the α-methylene protons (~2.3 ppm) and the adjacent β-methylene protons, and trace the connectivity down the entire aliphatic chain to the propargylic protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands confirming its key structural features. A strong, sharp absorption peak between 1735 and 1750 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the ester group. researchgate.net The C-O stretching vibrations of the ester are typically observed in the 1170-1250 cm⁻¹ region. researchgate.net The presence of the terminal alkyne is confirmed by a sharp, weak absorption band for the C≡C stretch around 2100-2140 cm⁻¹ and a strong, sharp band for the ≡C-H stretch at approximately 3300 cm⁻¹. researchgate.net The aliphatic nature of the molecule is evidenced by C-H stretching vibrations just below 3000 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, Sharp |

| Alkane | C-H stretch | 2850-2960 | Medium to Strong |

| Terminal Alkyne | C≡C stretch | 2100-2140 | Weak, Sharp |

| Ester | C=O stretch | 1735-1750 | Strong |

| Ester | C-O stretch | 1170-1250 | Strong |

High-Performance Thin-Layer Chromatography (HPTLC) for Metabolite Profiling

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the separation and profiling of lipids, including FAMEs, in complex mixtures. actascientific.comresearchgate.net For the analysis of this compound, a reversed-phase (RP) HPTLC plate, such as RP-18, is often employed. researchgate.netchemexcil.in

The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. A typical mobile phase for separating FAMEs on an RP-18 plate might consist of a mixture of solvents like acetonitrile, water, or acetone (B3395972) and dichloromethane. researchgate.netchemexcil.in After development, the plate is dried, and the separated compounds are visualized. Since FAMEs are generally not UV-active, a derivatization reagent is required. Common visualization agents include phosphomolybdic acid or iodine vapor, which react with the lipids to produce colored spots. actascientific.comresearchgate.net The retention factor (Rf) value of the spot corresponding to this compound can be compared to that of a pure standard for identification. This method allows for rapid, parallel analysis of multiple samples, making it suitable for screening and metabolite profiling. actascientific.com

Methodological Considerations for Quantification in Diverse Research Matrices

Accurate quantification of this compound, particularly in complex biological or environmental samples, requires robust analytical methods that account for sample loss during preparation and instrumental variability. Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the standard platform for this purpose.

The use of an internal standard (IS) is fundamental for achieving accurate and precise quantification. nrel.govnrel.gov An IS is a compound that is chemically similar to the analyte but not naturally present in the sample. It is added at a known concentration to all samples, calibration standards, and quality controls at the beginning of the sample preparation process. nrel.govnrel.gov

For the quantification of FAMEs, suitable internal standards include odd-chain fatty acid methyl esters, such as methyl tridecanoate (B1259635) (C13:0) or methyl heptadecanoate (C17:0), which are unlikely to be present in most biological samples. nrel.govresearchgate.net Alternatively, stable isotope-labeled (e.g., deuterium-labeled) versions of the analyte, such as d₃-methyl-13-tetradecynoate, can be used. nih.gov These are considered the gold standard as their chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during extraction and analysis. nih.gov

A calibration curve is constructed by preparing a series of standards containing known concentrations of pure this compound and a constant concentration of the internal standard. The instrument response is recorded, and a curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. researchgate.net The concentration of this compound in an unknown sample is then determined by calculating its analyte/IS peak area ratio and interpolating the concentration from this calibration curve. This ratiometric approach corrects for variations in injection volume and sample work-up, leading to highly reliable quantitative results. nrel.gov

Addressing Matrix Effects in Biological Sample Analysis

The accurate quantification of lipids like this compound from complex biological matrices is a significant challenge in analytical chemistry. Biological samples such as plasma, tissues, and cell lysates contain a multitude of endogenous components, including salts, proteins, and other lipids, which can interfere with the analysis. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the ion signal in mass spectrometry (MS), resulting in inaccurate quantification.

For fatty acid methyl esters (FAMEs), including alkyne-containing variants like this compound, the primary analytical method is often gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). cas.cn In these methods, matrix effects can manifest as altered ionization efficiency of the target analyte. For instance, co-eluting compounds from the biological matrix can compete with the analyte for ionization, leading to a suppressed signal (ion suppression). Conversely, some matrix components can enhance the ionization of the analyte, leading to an artificially high signal (ion enhancement).

To mitigate these matrix effects, several strategies are employed:

Sample Preparation: Extensive sample cleanup is crucial. Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are used to remove interfering substances. For lipid analysis, specific SPE cartridges that selectively retain lipids while allowing polar and non-polar interferences to be washed away are often used.

Chromatographic Separation: High-efficiency chromatographic separation is vital to resolve the analyte of interest from matrix components. Optimizing the GC or LC method to ensure that this compound elutes at a different time than major interfering compounds can significantly reduce matrix effects. jeol.com

Stable Isotope-Labeled Internal Standards: The most effective way to correct for matrix effects is the use of a stable isotope-labeled internal standard. An ideal internal standard for this compound would be, for example, ¹³C- or ²H-labeled this compound. This standard is added to the sample at the beginning of the sample preparation process. Since the stable isotope-labeled standard is chemically identical to the analyte, it experiences the same matrix effects and any loss during sample processing. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved. nih.gov

Matrix-Matched Calibrators: When a stable isotope-labeled internal standard is not available, matrix-matched calibrators can be used. This involves preparing the calibration standards in a matrix that is identical to the study samples (e.g., blank plasma from an un-dosed animal). This approach helps to mimic the matrix effects seen in the unknown samples, leading to more accurate results.

Table 1: Strategies to Mitigate Matrix Effects in the Analysis of this compound

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Sample Preparation (SPE, LLE) | Removal of interfering components from the biological sample prior to analysis. | Reduces the complexity of the sample, minimizes instrument contamination. | Can be time-consuming, potential for analyte loss. |

| High-Resolution Chromatography | Separation of the analyte from matrix components based on their physicochemical properties. | Directly reduces the co-elution of interfering substances with the analyte. | May require longer analysis times, not all interferences can be separated. |

| Stable Isotope-Labeled Internal Standards | Addition of a labeled version of the analyte to the sample to normalize for matrix effects and recovery. | Considered the gold standard for quantification, highly accurate and precise. | Can be expensive, synthesis of specific labeled compounds may be challenging. |

| Matrix-Matched Calibrators | Preparation of calibration curves in a blank biological matrix. | Compensates for matrix effects by ensuring calibrators and samples have a similar matrix composition. | Requires a source of analyte-free matrix, may not perfectly match individual sample variations. |

Application of Isotopic Labeling in Metabolomic and Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. In the context of this compound, its corresponding fatty acid, 13-Tetradecynoic acid, can be synthesized with stable isotopes, such as ¹³C or ²H (deuterium), incorporated into its structure. When these labeled fatty acids are introduced to cells or organisms, they are metabolized alongside their natural, unlabeled counterparts. By using mass spectrometry to detect the labeled metabolites, researchers can track the pathways and transformations the fatty acid undergoes. d-nb.infonih.gov This approach, known as metabolic flux analysis, provides quantitative insights into the rates of metabolic reactions. researchgate.netnih.gov

The terminal alkyne group in 13-Tetradecynoic acid makes it a unique probe for studying lipid metabolism. nih.govfrontiersin.org This functional group can be used for "click chemistry," a type of highly specific and efficient chemical reaction, to attach fluorescent tags or affinity labels, allowing for the visualization and isolation of the fatty acid and its metabolites. frontiersin.org However, for metabolic flux analysis, the focus is often on using stable isotopes.

When a ¹³C-labeled 13-Tetradecynoic acid is introduced into a biological system, it can undergo several metabolic transformations:

β-Oxidation: As a long-chain fatty acid, 13-Tetradecynoic acid is a substrate for β-oxidation in the mitochondria and peroxisomes to produce energy. nih.govdntb.gov.ua By tracking the appearance of ¹³C in shorter fatty acids and acyl-carnitines, the rate of its breakdown can be quantified. nih.gov For example, after several cycles of β-oxidation, the ¹³C label would be incorporated into acetyl-CoA, which can then enter the Krebs cycle. The distribution of ¹³C in Krebs cycle intermediates can then be measured to determine the contribution of this fatty acid to cellular energy production.

Incorporation into Complex Lipids: Labeled 13-Tetradecynoic acid can be used by cells as a building block for the synthesis of more complex lipids. These include triglycerides (for energy storage), phospholipids (B1166683) (for membrane structure), and cholesteryl esters. By analyzing the lipidome and measuring the incorporation of the ¹³C label into these different lipid classes, the pathways of lipid synthesis and remodeling can be elucidated. researchgate.net

Chain Elongation and Desaturation: The fatty acid can also be modified by cellular enzymes. Elongases can add two-carbon units to extend its chain length, while desaturases can introduce double bonds. Tracking the appearance of new, labeled fatty acids with different chain lengths and degrees of saturation provides information on the activity of these enzymes.

Table 2: Potential Metabolic Fates of Labeled 13-Tetradecynoic Acid

| Metabolic Pathway | Key Enzymes/Process | Resulting Labeled Products | Analytical Approach |

|---|---|---|---|

| β-Oxidation | Acyl-CoA synthetases, Carnitine palmitoyltransferases, β-oxidation enzymes | Shorter-chain acyl-CoAs, acetyl-CoA, labeled Krebs cycle intermediates | GC-MS or LC-MS analysis of organic acids and acylcarnitines |

| Triglyceride Synthesis | Glycerol-3-phosphate acyltransferase, Diacylglycerol acyltransferase | Labeled triglycerides | LC-MS analysis of the lipid extract |

| Phospholipid Synthesis | Various acyltransferases and phosphotransferases | Labeled phospholipids (e.g., phosphatidylcholine, phosphatidylethanolamine) | LC-MS analysis of the lipid extract |

| Chain Elongation | Fatty acid elongases | Labeled fatty acids with >14 carbons | GC-MS analysis of FAMEs |

| Desaturation | Fatty acid desaturases | Labeled unsaturated fatty acids | GC-MS analysis of FAMEs |

Biological and Biochemical Research Investigations

Investigation of Cellular Bioactivity and Molecular Mechanisms

Comprehensive searches of available scientific literature reveal a significant gap in the direct investigation of 13-Tetradecynoic acid, methyl ester for its specific cellular and molecular activities. While related compounds have been the subject of research, dedicated studies on the methyl ester form of 13-tetradecynoic acid are not presently available in the public domain. The following subsections reflect this lack of specific data.

Modulation of Cellular Inflammatory Responses and Associated Pathways

There is currently no available scientific literature that directly investigates or provides data on the modulation of cellular inflammatory responses or any associated pathways by This compound .

Influence on Lipid Metabolism and Membrane Dynamics

No direct experimental evidence or research studies were found that specifically examine the effects of This compound on membrane fluidity and protein function.

The scientific literature does not currently contain studies that have investigated the modulatory effects of This compound on the activity of enzymes related to fatty acid synthesis and degradation.

Interaction with Enzymatic Systems

While the parent compound, 13-tetradecynoic acid, has been identified in research validating N-myristoyltransferase as a potential drug target, there is no direct scientific evidence to confirm that This compound functions as an N-myristoylation inhibitor. The inhibitory activity has been associated with the carboxylic acid form of the molecule, and it cannot be assumed that the methyl ester derivative possesses the same properties.

Impact on Protein Localization and Function

While direct research on this compound's impact on protein localization is limited, studies on structurally similar fatty acids provide significant insights into their functional influence on key cellular proteins. Research on 13-Methyltetradecanoic acid (13-MTD), a related branched-chain fatty acid, has demonstrated a distinct impact on proteins involved in apoptosis. nih.gov In human bladder cancer cells, 13-MTD was found to modulate the function of proteins central to the mitochondrial apoptotic pathway. nih.gov

Specifically, 13-MTD treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts mitochondrial function, triggering the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov This event, in turn, initiates the proteolytic activation of caspases, the executioner proteins of apoptosis. nih.gov Furthermore, 13-MTD influences critical signaling pathways by downregulating AKT phosphorylation and activating the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), further promoting the apoptotic cascade. nih.gov

Table 1: Proteins Modulated by the Related Compound 13-Methyltetradecanoic Acid (13-MTD) in Human Bladder Cancer Cells

| Protein | Effect of 13-MTD Treatment | Pathway/Function |

|---|---|---|

| Bcl-2 | Downregulation | Anti-apoptotic |

| Bax | Upregulation | Pro-apoptotic |

| Cytochrome c | Release from mitochondria | Apoptotic signaling |

| Caspases | Proteolytic activation | Apoptosis execution |

| AKT | Downregulation of phosphorylation | Cell survival signaling |

| p38 | Activation of phosphorylation | Stress-activated protein kinase pathway |

| JNK | Activation of phosphorylation | Stress-activated protein kinase pathway |

Source: nih.gov

Antimicrobial Mechanisms against Pathogenic Microorganisms

Fatty acid methyl esters (FAMEs), including compounds closely related to this compound, are frequently identified as key bioactive constituents responsible for the antimicrobial properties of various natural extracts. ekb.eg These compounds contribute to the broad-spectrum activity of extracts against both Gram-positive and Gram-negative bacteria. nih.govjapsonline.comniscpr.res.in

Table 2: Antibacterial Activity of Natural Extracts Containing Fatty Acid Methyl Esters

| Extract Source | Related FAME Identified | Target Pathogens | Reference |

|---|---|---|---|

| Monochoria hastata | Tridecanoic acid methyl ester | Enterococcus faecalis, Salmonella Typhimurium, E. coli, S. aureus | nih.gov |

| Paratapes undulatus | Tetradecanoic acid, methyl ester | E. coli, P. aeruginosa, P. vulgaris, K. pneumoniae, S. aureus | japsonline.com |

| Cyanobacteria | Tetradecanoic acid | Aeromonas hydrophila, Salmonella typhi, Bacillus cereus | ekb.eg |

| Petroselinum crispum | Hexadecanoic acid, methyl ester | E. coli, P. aeruginosa, K. pneumoniae, B. subtilis, S. aureus | niscpr.res.in |

This table summarizes findings on extracts containing related fatty acid methyl esters.

The microbicidal action of fatty acid methyl esters is primarily attributed to their ability to compromise bacterial cell integrity. Studies on tridecanoic acid methyl ester, isolated from Monochoria hastata, reveal a mechanism involving the disruption and lysis of the bacterial cell membrane. nih.gov This lytic action was confirmed by measuring the extracellular leakage of lactate (B86563) dehydrogenase (LDH), an intracellular enzyme, from treated bacterial cells. nih.gov Scanning electron microscopy (SEM) studies further visualized the damage, showing that the compound causes significant disruption to the cellular structure of the bacteria. nih.gov The bactericidal kinetics demonstrated that as the viability of the bacterial population decreased, there was a corresponding increase in cellular integrity disruption, indicating a direct cause-and-effect relationship. nih.gov This mechanism of action, which targets the fundamental structure of the bacterial cell membrane, is likely shared among similar fatty acid esters.

Exploration of Antioxidant Biological Pathways

Extracts containing a mixture of fatty acid methyl esters, including close relatives of this compound, have demonstrated significant antioxidant capabilities. These properties are often evaluated using standard in vitro assays that measure the extract's ability to scavenge free radicals or reduce oxidized species.

For example, methanolic extracts of the marine clam Paratapes undulatus, which contains tetradecanoic acid, methyl ester, exhibited notable antioxidant activity as determined by the phosphomolybdenum assay. japsonline.com This assay measures the total antioxidant capacity (TAC) by evaluating the reduction of Molybdenum (VI) to Molybdenum (V) by the sample. japsonline.com Similarly, extracts from cyanobacteria containing tetradecanoic acid and other FAMEs showed antioxidant potential against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. ekb.egekb.eg The antioxidant activity of plant extracts from Xerophyta spekei and Grewia tembensis, also rich in various fatty acids and their esters, was confirmed through DPPH and hydrogen peroxide radical scavenging assays. nih.gov While these studies highlight the antioxidant potential of the extracts as a whole, the presence of FAMEs is considered a significant contributing factor to these properties.

Insights into Cellular Proliferation and Apoptotic Pathways (e.g., In Vitro Cytotoxicity Studies on Cell Lines)

While direct cytotoxic studies on this compound are not widely reported, research on the related compound 13-Methyltetradecanoic acid (13-MTD) provides valuable insights into the potential effects on cellular proliferation and apoptosis. nih.gov In vitro studies on human bladder cancer cell lines demonstrated that 13-MTD effectively inhibits cellular proliferation and viability by inducing apoptosis. nih.gov

The mechanism of this induced cell death is mitochondrial-mediated. nih.gov As detailed previously (Section 5.1.3.2), 13-MTD alters the expression of key regulatory proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade. nih.gov The compound's influence extends to major signaling pathways, where it was shown to suppress the pro-survival AKT pathway while activating the stress-related p38 and JNK pathways. nih.gov These findings suggest that fatty acids of this class can selectively trigger programmed cell death in cancer cells, highlighting their potential as subjects for anticancer research.

Role as a Chemical Biology Probe and Bio-orthogonal Tool

The unique structure of this compound, specifically its terminal alkyne group, positions it as a valuable tool for chemical biology and bio-orthogonal chemistry. nih.gov Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.org

The terminal alkyne on the fatty acid chain is a key functional group for "click chemistry," a powerful bio-orthogonal ligation strategy. escholarship.org This allows the fatty acid to act as a chemical biology probe. It can be introduced to cells and become integrated into metabolic pathways, such as lipid synthesis and modification. Once incorporated into cellular structures like membranes or lipid droplets, the alkyne handle can be "clicked" with a reporter molecule (e.g., a fluorophore, or a biotin (B1667282) tag for purification) that contains a complementary azide (B81097) group. escholarship.org

This strain-promoted azide-alkyne cycloaddition (SPAAC) enables researchers to visualize, track, and isolate lipids in real time within a living cell, providing powerful insights into lipid trafficking, metabolism, and localization during various cellular processes. escholarship.org The small size and relative inertness of the alkyne group ensure that it does not significantly perturb the natural behavior of the fatty acid before the labeling reaction occurs. wikipedia.org Therefore, this compound serves as a prime example of a bio-orthogonal tool designed to explore the complex roles of fatty acids in biological systems.

Application in Click Chemistry for Protein Acylation Profiling

13-Tetradecynoic acid, also known as alkynyl-myristate (alk-myr) or 13-TDYA, is a key tool in the field of chemical biology for studying protein acylation. jove.com It is a bio-orthogonal chemical reporter, meaning it can participate in chemical reactions within a living system without interfering with native biochemical processes. nih.gov Specifically, it is an analog of myristic acid, a 14-carbon saturated fatty acid, that has been modified with a terminal alkyne group. This alkyne group serves as a "handle" for click chemistry reactions. jove.comnih.gov

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly specific and efficient method for attaching probes to the modified fatty acid after it has been incorporated into proteins. jove.comnih.gov In a typical workflow, cells are metabolically labeled with 13-tetradecynoic acid. The cell's natural enzymatic machinery recognizes this analog and attaches it to proteins in a process called N-myristoylation. Following cell lysis, the alkyne-tagged proteins can be reacted with an azide-containing probe. This probe can be a fluorophore for in-gel fluorescence scanning or an affinity tag like biotin for enrichment and subsequent identification by mass spectrometry. jove.comresearchgate.net This technique allows for the rapid and sensitive detection of fatty-acylated proteins. researchgate.net

The use of 13-tetradecynoic acid in conjunction with click chemistry offers a significant advantage over traditional methods, such as radioactive labeling, as it is non-radioactive and allows for more versatile detection strategies. researchgate.netresearchgate.net

Use as a Bio-orthogonal Myristic Acid Mimetic to Label Endogenously Acylated Proteins

As a bio-orthogonal mimetic of myristic acid, 13-tetradecynoic acid is used to label and identify proteins that are endogenously N-myristoylated. jove.com N-myristoylation is a crucial lipid modification that affects a protein's localization, stability, and function, often mediating protein-membrane interactions. jove.com

The structure of 13-tetradecynoic acid is similar enough to natural myristic acid that it is recognized and utilized by the enzyme N-myristoyltransferase. nih.gov This enzyme covalently attaches the fatty acid analog to the N-terminal glycine (B1666218) residue of target proteins. Once incorporated, the alkyne tag on the fatty acid provides a specific site for chemical ligation via click chemistry, enabling the visualization and identification of these modified proteins. jove.comnih.gov

Research has shown that this alkynyl analog of myristic acid is effectively incorporated into endogenously myristoylated proteins. researchgate.net For instance, competitive inhibition studies have demonstrated the specificity of this labeling. The incorporation of ω-alkynyl-myristate into myristoylated proteins can be prevented by 2-hydroxymyristate, a known inhibitor of N-myristoylation. researchgate.net This specificity allows researchers to selectively tag and study the subset of proteins that undergo this particular type of fatty acylation. This method has been successfully applied in various cell lines, including HeLa, Jurkat, and COS-7 cells, as well as in mice, to detect the myristoylation of endogenous proteins. researchgate.net

Interactive Data Table: 13-Tetradecynoic Acid in Protein Acylation Research

| Property | Description |

| Common Name | Alkynyl-myristate (alk-myr); 13-TDYA; Alk-12 |

| Chemical Nature | Bio-orthogonal mimetic of myristic acid with a terminal alkyne group. jove.comnih.gov |

| Primary Application | Metabolic labeling of endogenously N-myristoylated proteins. jove.comresearchgate.net |

| Detection Method | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry". jove.comnih.gov |

| Types of Probes Used | Azide-functionalized fluorophores (for imaging) or biotin (for affinity purification). jove.comresearchgate.net |

| Enzyme Recognition | Substrate for N-myristoyltransferase. nih.gov |

| Key Advantage | Enables specific, sensitive, and non-radioactive detection and profiling of protein acylation. researchgate.netresearchgate.net |

Ecological and Inter-species Chemical Signaling Research

Based on the available search results, there is no specific information linking "this compound" to the following research areas:

Potential Roles in Plant-Microbe Interactions in Rhizosphere Environments

Therefore, content for these sections cannot be provided at this time.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Structural Diversification

While 13-tetradecynoic acid, methyl ester is a naturally occurring compound, researchers are actively developing new synthetic methods to create a wider range of related molecules. These efforts are crucial for exploring how small changes in the chemical structure can lead to significant differences in biological activity. By creating diverse analogs, scientists can fine-tune the compound's properties for specific applications.

Advanced Mechanistic Elucidation of Biological Roles and Target Identification

Initial studies have indicated that this compound, possesses anti-inflammatory and antioxidant properties. oiccpress.comnih.govresearchgate.netnih.govscispace.comresearchgate.net Current research is delving deeper to understand the precise mechanisms behind these effects. Identifying the specific cellular targets and pathways that this compound interacts with is a key area of investigation. For instance, it has been found in methanolic extracts of E. coli and is noted for its potential anti-inflammatory and antitoxin effects. researchgate.net This detailed understanding is essential for its potential development as a therapeutic agent.

Integration into Systems Biology and Multi-omics Approaches

To gain a comprehensive understanding of the biological impact of this compound, researchers are employing systems biology and multi-omics approaches. This involves studying how the compound affects the entire biological system, including genes, proteins, and metabolites. This holistic view can reveal previously unknown functions and interactions, providing a more complete picture of its biological significance. The compound has been identified in various metabolomic studies, including those on different avocado varieties and fermented fish products, highlighting its presence across different biological systems. researchgate.netnih.gov

Exploration of Structure-Activity Relationships of Synthetic Derivatives and Analogs

A significant area of future research involves synthesizing derivatives and analogs of this compound to explore their structure-activity relationships. By systematically modifying the chemical structure, scientists can determine which parts of the molecule are essential for its biological effects. This knowledge is critical for designing new compounds with enhanced potency and specificity for potential therapeutic or other applications.

Investigating its Role in Flavor and Aroma Development in Food Science

Recent studies have identified this compound as a volatile compound that may contribute to the flavor and aroma profiles of various food products. researchgate.netresearchgate.netaast.edunih.govmdpi.com It has been detected in juices and fermented fish, where it may play a role in the characteristic flavor changes during processing. researchgate.netresearchgate.netaast.edunih.gov For example, its appearance in Larou, a type of Chinese bacon, is considered an indicator of flavor development. researchgate.netnih.gov Further research is needed to fully understand its contribution to the sensory qualities of foods and how its formation can be influenced during food production.

Potential Applications in Material Science as a Bio-derived Building Block

Beyond its biological activities, this compound holds promise as a bio-derived building block in material science. One notable application is in the field of natural dyes. Research has shown that this compound, which contains a chromophore (a carbonyl group), is a major component in the dye extracted from avocado seeds. doaj.orgresearchgate.net This natural dye can be used on cellulose (B213188) fibers, offering a sustainable alternative to synthetic dyes currently used in the textile industry. doaj.orgresearchgate.net Further exploration into its polymerization and modification could lead to the development of new bioplastics and other sustainable materials.

Q & A

Q. How can this compound be synthesized biologically?

- Methodological Answer : Microbial biosynthesis using Escherichia coli has been reported, where the compound is produced as a secondary metabolite. Optimizing culture conditions (e.g., carbon source, pH, and temperature) and metabolic engineering to enhance acetyl-CoA pools may improve yields .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : While not classified as hazardous under EU regulations , standard laboratory precautions apply: use fume hoods to avoid inhalation, wear nitrile gloves, and store at 0–6°C for stability. Emergency procedures (e.g., eye flushing with water for 15 minutes) should align with GHS guidelines .

Q. What are the natural sources of this compound?

- Methodological Answer : The compound occurs naturally in marine algae, such as Petrospongium pavonica, where it constitutes ~4% of petroleum ether extracts. Extraction protocols involve Soxhlet apparatus with non-polar solvents, followed by silica gel chromatography for purification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification results across different chromatographic conditions?

- Methodological Answer : Discrepancies may arise from column polarity differences or derivatization efficiency. Validate methods using certified FAME standards (e.g., AOCS methods) . Internal standards (e.g., methyl tricosanoate) normalize retention time shifts . For low-abundance samples (<1%), enhance sensitivity with electron ionization (EI) at 70 eV and selective ion monitoring (SIM) .

Q. What experimental strategies are effective for isolating this compound from co-eluting compounds in GC analysis?

- Methodological Answer : Use two-dimensional GC (GC×GC) with a non-polar/mid-polar column set to separate co-eluting esters. Alternatively, silver-ion solid-phase extraction (Ag⁺-SPE) selectively retains unsaturated esters, enabling isolation of saturated derivatives like this compound .

Q. How does the presence of this compound influence lipidomic profiles in microbial systems?

- Methodological Answer : In E. coli, this compound may alter membrane fluidity due to its alkyne group. Employ lipidomic workflows combining LC-MS/MS and stable isotope labeling to track incorporation into phospholipids. Compare wild-type vs. knockout strains to assess metabolic pathways .

Q. What challenges arise in synthesizing this compound via chemical routes, and how can they be mitigated?

- Methodological Answer : The alkyne group introduces steric hindrance during esterification. Optimize reaction conditions using Sonogashira coupling (Pd/Cu catalysts) for C≡C bond formation. Purify via preparative HPLC with C18 columns to remove unreacted precursors .

Data Contradiction Analysis

Q. Why might this compound be detected in some GC studies but not others, as seen in poultry fat analyses?

- Methodological Answer : Detection limits depend on sample matrix complexity. In poultry fat, high-abundance esters (e.g., methyl palmitate at 26.81%) may mask low-abundance compounds. Use high-resolution mass spectrometry (HRMS) or pre-fractionation (e.g., urea complexation) to reduce interference .

Q. How to reconcile conflicting reports on the bioactivity of this compound in antimicrobial assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.